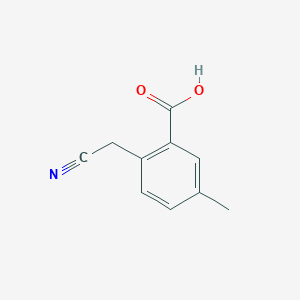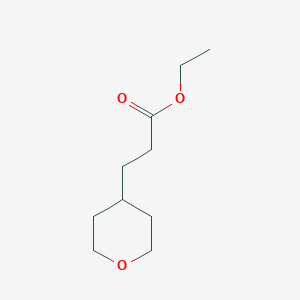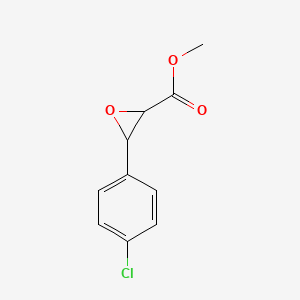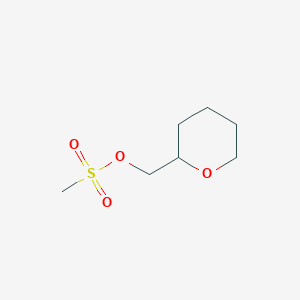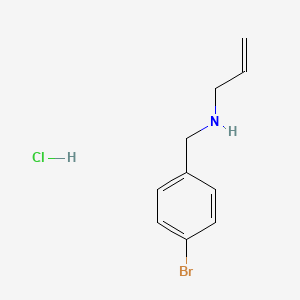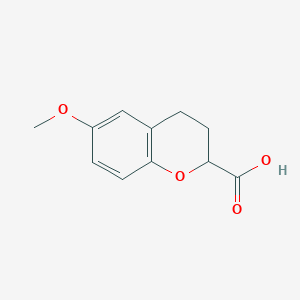
6-Methoxychroman-2-carboxylic acid
Übersicht
Beschreibung
6-Methoxychroman-2-carboxylic acid is a chemical compound with the CAS Number: 99199-69-6 . It has a molecular weight of 208.21 and its IUPAC name is 6-methoxy-2-chromanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methoxychroman-2-carboxylic acid is1S/C11H12O4/c1-14-8-3-5-9-7 (6-8)2-4-10 (15-9)11 (12)13/h3,5-6,10H,2,4H2,1H3, (H,12,13) . This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
6-Methoxychroman-2-carboxylic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibition of Nuclear Factor-KappaB Activation
A study by Kwak et al. (2007) synthesized a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides and tested their ability to inhibit nuclear factor-KappaB (NF-KB) activity in lipopolysaccharide-stimulated macrophage RAW 264.7 cells. Certain compounds with specific substituents demonstrated potent inhibition, highlighting the potential of 6-methoxychroman-2-carboxylic acid derivatives in modulating NF-KB activity, which has implications in inflammatory responses and immune regulation (Kwak et al., 2007).
Anti-inflammatory Properties
Min et al. (2005) discovered that 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, a novel synthetic compound with a vitamin E-like structure, inhibited nitric oxide (NO) and interleukin-6 production in lipopolysaccharide-stimulated macrophages. This finding suggests its potential use in reducing inflammation and possibly treating NO- and interleukin-6-associated diseases (Min et al., 2005).
Modulating Nuclear Factor-KappaB in Macrophages
Kim et al. (2004) studied a chemically synthetic compound, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156), and found it inhibited lipopolysaccharide-induced nitric oxide production in macrophages. The compound was shown to down-regulate inducible nitric oxide synthase expression at the transcription level and suppress nuclear factor-kappaB activation, indicating its potential anti-inflammatory action (Kim et al., 2004).
Use as a Fluorescent Labeling Reagent in HPLC Analysis
Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound related to 6-methoxychroman-2-carboxylic acid, as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This illustrates its utility in analytical chemistry, particularly in the quantification and analysis of complex biological samples (Gatti et al., 1992).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxychroman-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

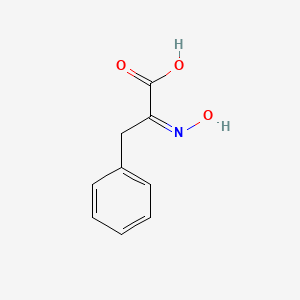
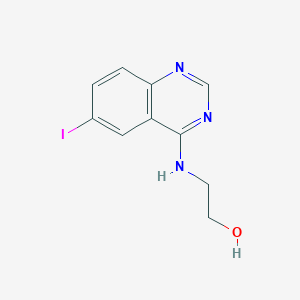

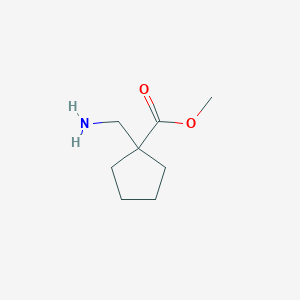
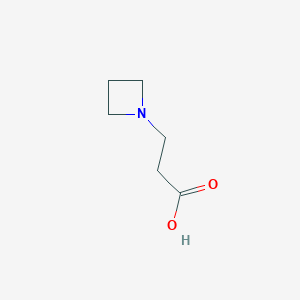
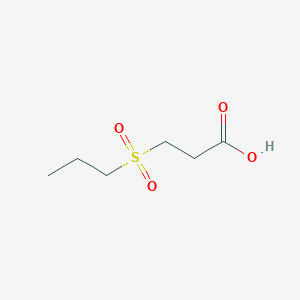
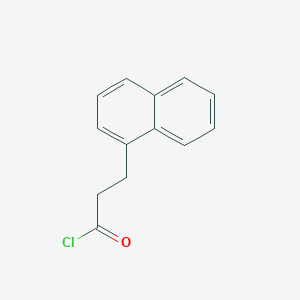
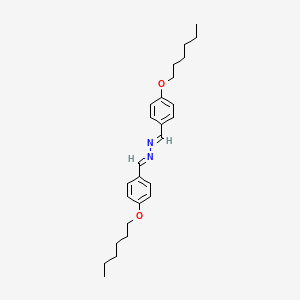
amine hydrochloride](/img/structure/B3176404.png)
